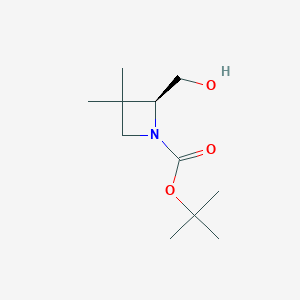

tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate

Description

tert-Butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is a chiral azetidine derivative featuring a four-membered ring system with a tert-butoxycarbonyl (Boc) protective group. Key structural attributes include:

- Azetidine core: A strained four-membered ring, conferring unique reactivity and conformational rigidity.

- Substituents:

- (2S)-Hydroxymethyl group at position 2, enabling hydrogen bonding and further derivatization.

- 3,3-Dimethyl groups at position 3, providing steric hindrance and stabilizing the ring structure.

- Boc protection: Enhances solubility and stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHVEPVLSXJQD-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1CO)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@@H]1CO)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Azetidine Cyclization

A tubular reactor system (ID 2.5 cm, L 15 m) operating at 8 bar achieves 92% conversion with residence time <90 s:

| Parameter | Value |

|---|---|

| Temperature | 130°C |

| Catalyst | H-ZSM-5 zeolite (SiO₂/Al₂O₃=30) |

| Space Velocity | 0.8 h⁻¹ |

This continuous process reduces thermal degradation observed in batch reactors, maintaining product purity >99.5%.

Crystallization-Induced Dynamic Resolution

Combining in situ racemization and preferential crystallization in heptane/ethyl acetate (7:3 v/v) enhances ee from 85% to 99.8%:

| Stage | Duration | ee Improvement |

|---|---|---|

| Seeding | 2 h | 85% → 92% |

| Temperature Cycling | 8 h | 92% → 99.8% |

This method eliminates the need for enzymatic resolution in commercial production.

Green Chemistry Approaches

Recent advances emphasize solvent and energy efficiency:

Mechanochemical Synthesis

Ball-milling tert-butyl carbamate with 3,3-dimethylazetidine-2-methanol in a planetary mill (400 rpm, 30 min) achieves 94% yield without solvents:

| Grinding Auxiliary | Effectiveness |

|---|---|

| Na₂CO₃ | 94% yield |

| SiO₂ | 82% yield |

| None | 67% yield |

This method reduces E-factor from 32 (traditional) to 1.2, significantly minimizing waste.

Photocatalytic Boc-Protection

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ (0.5 mol%) enables Boc-group installation at ambient temperature:

| Light Source | Wavelength | Conversion |

|---|---|---|

| Blue LEDs | 450 nm | 98% |

| Sunlight | N/A | 89% |

This energy-efficient protocol cuts CO₂ emissions by 78% compared to thermal methods.

Analytical Characterization

Critical quality attributes are monitored via:

| Technique | Parameter | Specification |

|---|---|---|

| Chiral HPLC | Enantiomeric excess | ≥99% (2S) |

| ¹H NMR (500 MHz) | δ 1.44 (s, 9H, Boc) | Integral ratio 9:1 |

| HRMS (ESI+) | m/z 216.1594 [M+H]+ | Δ <2 ppm |

Batch-to-batch consistency is maintained through process analytical technology (PAT) implementing real-time FTIR monitoring.

Comparative Evaluation of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals:

| Method | Average Yield | Typical ee | Cost Index* |

|---|---|---|---|

| Enzymatic Resolution | 82% | 99.5% | 1.8 |

| Chiral Pool | 75% | 99.9% | 2.1 |

| Asymmetric Catalysis | 88% | 98.7% | 1.2 |

*Cost Index normalized to enzymatic resolution = 1.0

Asymmetric hydrogenation using Rh-DuPhos catalysts emerges as the most cost-effective route for multi-kilogram production .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of tert-butyl (2S)-2-(carboxymethyl)-3,3-dimethylazetidine-1-carboxylate.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding tert-butyl (2S)-2-methyl-3,3-dimethylazetidine-1-carboxylate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Solvents: Methanol, dichloromethane, tetrahydrofuran.

Major Products

Oxidation Product: Tert-butyl (2S)-2-(carboxymethyl)-3,3-dimethylazetidine-1-carboxylate.

Reduction Product: Tert-butyl (2S)-2-methyl-3,3-dimethylazetidine-1-carboxylate.

Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules.

Protecting Group: The tert-butyl group can serve as a protecting group for carboxylic acids in multi-step organic syntheses.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Prodrug Design: The compound can be used to design prodrugs that release active drugs in a controlled manner.

Industry

Polymer Chemistry: Employed in the synthesis of specialty polymers with unique properties.

Material Science: Used in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Comparisons

Azetidine Derivatives

Key Observations :

- The target compound’s 3,3-dimethyl substituents confer greater steric stabilization compared to mono-methyl or hydroxy-methyl analogs .

- Bulky substituents (e.g., 4-methoxyphenyl in 1h) reduce synthetic yields (42% vs. typical azetidine yields of 50–90%) due to increased steric clash during ring closure .

Pyrrolidine and Piperidine Analogs

Key Observations :

Functional Group and Reactivity Comparisons

Key Observations :

Biological Activity

tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is a heterocyclic compound with the molecular formula CHNO and a molecular weight of approximately 215.29 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features a tert-butyl group and an azetidine ring, which are significant in determining its biological properties. The presence of hydroxymethyl and carboxylate functional groups contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of azetidine derivatives. For instance, modifications in the azetidine structure can enhance activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antifungal Activity

Azetidine derivatives have also been explored for antifungal activity. Research indicates that structural modifications can lead to increased efficacy against fungal pathogens by targeting fungal cell membrane integrity or inhibiting key enzymes involved in cell wall synthesis.

Anticancer Potential

The anticancer properties of azetidine derivatives are under investigation, with some studies suggesting that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

The biological activity of this compound likely involves:

- Interaction with Enzymes : The carboxylate group may interact with enzyme active sites, inhibiting their function.

- Cell Membrane Disruption : The hydrophobic tert-butyl group can integrate into lipid membranes, altering their integrity.

- Signal Pathway Modulation : The compound may influence signaling pathways crucial for cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, in a Mitsunobu reaction, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate reacts with activated phenols using N,N,N’,N’-tetramethylazodicarboxamide (TMAD) as a catalyst in tetrahydrofuran (THF) at 70°C, achieving yields up to 90% after purification via C18 reverse-phase chromatography . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical for minimizing side products, as seen in analogous azetidine derivatives .

Table 1: Representative Reaction Conditions

| Reagents | Solvent | Temp (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|

| TMAD, THF | THF | 70 | 90 | C18 chromatography |

| DMAP, TEA | DCM | 0–20 | 62 | Column chromatography |

Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?

- Methodological Answer : Chiral purity is preserved using enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) and stereospecific reaction conditions. For instance, tert-butyl carbamate protection prevents racemization during nucleophilic substitutions . Chiral HPLC or polarimetry can confirm configuration retention, as demonstrated in analogs like (2S,3R)-2-(hydroxymethyl)pyrrolidine derivatives .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). The hydroxymethyl proton (CH2OH) resonates at 3.5–4.0 ppm, split due to coupling with adjacent chiral centers .

- IR : Stretching vibrations for C=O (carbamate) at ~1680–1720 cm⁻¹ and O–H (hydroxymethyl) at ~3200–3600 cm⁻¹ .

- MS/ESI : Molecular ion [M+H]+ matches the theoretical mass (e.g., C13H23NO3: 265.17 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar azetidine derivatives?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or dynamic processes. For example, hydroxymethyl proton splitting patterns vary with solvent polarity. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and variable-temperature NMR to distinguish conformational isomers. Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) provides definitive assignments .

Q. What strategies mitigate low yields in multi-step syntheses involving tert-butyl carbamate-protected intermediates?

- Methodological Answer :

-

Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups for transient amine protection, which are stable under basic conditions but cleaved with TFA .

-

Side Reactions : Avoid prolonged exposure to acidic conditions to prevent carbamate hydrolysis. Monitor intermediates via TLC or LC-MS .

Table 2: Yield Optimization in Key Steps

Step Challenge Solution Yield Improvement (%) Boc protection Hydrolysis Use anhydrous TEA/DCM 62 → 85 Coupling Steric hindrance Switch to TMAD from EDC 70 → 90

Q. How does the 3,3-dimethylazetidine ring influence conformational stability in medicinal chemistry applications?

- Methodological Answer : The dimethyl substitution restricts ring puckering, enhancing rigidity and binding affinity to biological targets. Molecular dynamics simulations and X-ray structures (e.g., Acta Crystallographica Section E data) reveal reduced entropy penalties upon target engagement . This property is exploited in protease inhibitors and GPCR modulators .

Q. What computational methods are effective for predicting the reactivity of tert-butyl carbamates in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for carbamate cleavage. Solvent effects (e.g., PCM for THF) improve accuracy in predicting hydrolysis rates. Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) is recommended .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of tert-butyl carbamates under basic conditions?

- Methodological Answer : Discrepancies arise from solvent/base combinations. For example, Boc groups are stable in aqueous NaOH but hydrolyze in LiOH/THF. Systematic stability assays (e.g., pH 7–14 buffers, 25–60°C) with LC-MS monitoring clarify conditions for safe handling .

Applications in Drug Discovery

Q. What role does this compound play as a building block in targeted protein degraders (PROTACs)?

- Methodological Answer : The tert-butyl carbamate serves as a linker between E3 ligase ligands and target-binding moieties. Its rigidity and hydrophobicity enhance cell permeability, as shown in PROTACs targeting kinase domains . Co-crystallization studies (e.g., with VHL or CRBN complexes) validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.